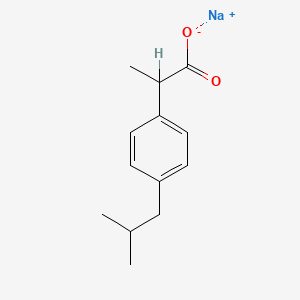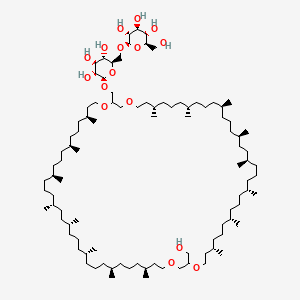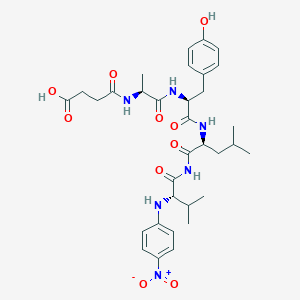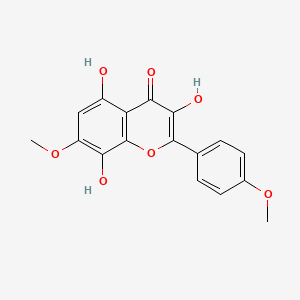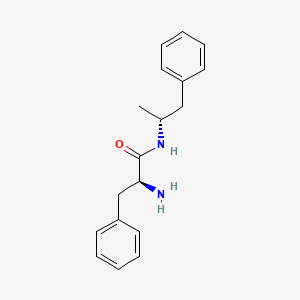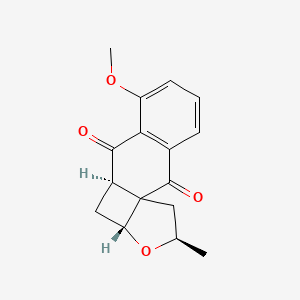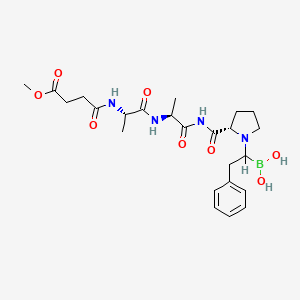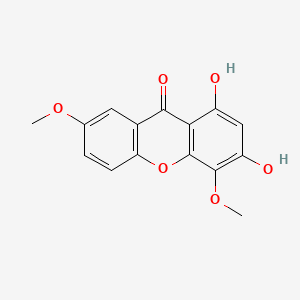![molecular formula C17H24NO3+ B1238272 2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Phenylacetic acids have shown anticancer activities, particularly in the context of cell differentiation. For instance, esters of 2'-deoxyadenosine with phenylacetic acids display resistance to enzymatic hydrolysis and exhibit potential in targeted delivery of differentiating agents to lymphoid cells, which could be significant in cancer treatment (Grieb et al., 2002).
Stability and Degradation
The stability and degradation behavior of similar compounds have been studied, providing insights into their chemical behavior under various conditions. Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, was studied for its degradation in alkaline solutions, revealing rapid degradation at higher pH values and formation of phenylacetic acid and other derivatives as degradation products (Roy, 1995).
Antiarrhythmic Activity
Mono- and bis(aminomethyl)phenylacetic acid esters have been synthesized and evaluated for their antiarrhythmic activity. These compounds, including related esters, have shown potential as short-acting antiarrhythmic agents, indicating their significance in cardiovascular research (Chorvat et al., 1993).
Muscarinic Acetylcholinergic Receptor Binding
1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate, a compound structurally related to the query compound, has been studied for its high affinity for the muscarinic acetylcholinergic receptor. This highlights the potential of similar compounds in neurological and pharmacological research (McPherson et al., 1995).
Synthesis and Molecular Structure
Research into the synthesis and molecular structure of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with the query compound, provides valuable information on the synthesis methods and structural characteristics of such compounds. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Moriguchi et al., 2014).
Eigenschaften
Molekularformel |
C17H24NO3+ |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C17H24NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12/h3-7,13-16,19H,8-11H2,1-2H3/q+1/t13-,14?,15?,16?/m0/s1 |
InChI-Schlüssel |
WKWOJBUWWZTUQV-CUUNVARJSA-N |
Isomerische SMILES |
C[N+]1([C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



